1-[(E)-2-bromoethenyl]-4-nitrobenzene
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Overview
Description
1-[(E)-2-bromoethenyl]-4-nitrobenzene is an organic compound with the molecular formula C8H6BrNO2 It is characterized by the presence of a bromoethenyl group and a nitrobenzene moiety
Preparation Methods
The synthesis of 1-[(E)-2-bromoethenyl]-4-nitrobenzene typically involves the bromination of 4-nitrostyrene. The reaction is carried out under controlled conditions to ensure the formation of the desired (E)-isomer. Industrial production methods may involve the use of bromine or other brominating agents in the presence of a suitable catalyst to achieve high yields and purity.
Chemical Reactions Analysis
1-[(E)-2-bromoethenyl]-4-nitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation to form different products depending on the reagents and conditions used.
Common reagents for these reactions include palladium catalysts for hydrogenation, sodium borohydride for reduction, and various oxidizing agents like potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[(E)-2-bromoethenyl]-4-nitrobenzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Material Science: The compound is used in the development of new materials with specific properties.
Medicinal Chemistry: Researchers explore its potential as a precursor for the synthesis of pharmaceutical compounds.
Industrial Applications: It is used in the production of various chemicals and intermediates.
Mechanism of Action
The mechanism of action of 1-[(E)-2-bromoethenyl]-4-nitrobenzene involves its interaction with specific molecular targets. The bromoethenyl group can participate in electrophilic addition reactions, while the nitro group can undergo reduction or other transformations. These interactions lead to the formation of various products, depending on the reaction conditions and the presence of other reagents.
Comparison with Similar Compounds
1-[(E)-2-bromoethenyl]-4-nitrobenzene can be compared with other similar compounds such as:
4-nitrostyrene: Lacks the bromoethenyl group but shares the nitrobenzene moiety.
2-bromo-4-nitrotoluene: Contains a bromo and nitro group but differs in the position of the substituents.
4-bromo-2-nitroaniline: Similar in having both bromo and nitro groups but with an amino group instead of an ethenyl group.
Properties
CAS No. |
18462-35-6 |
---|---|
Molecular Formula |
C8H6BrNO2 |
Molecular Weight |
228 |
Purity |
95 |
Origin of Product |
United States |
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